

# Thermophysical Characterization and Handling of 2-Fluorobenzal Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluorobenzaldehyde chloride

Cat. No.: B14764370

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## Executive Summary

In pharmaceutical development and advanced organic synthesis, geminal dichlorides serve as robust, protected equivalents of aldehydes. This whitepaper provides an in-depth analysis of the physical state, thermophysical properties, and laboratory handling protocols for **2-Fluorobenzaldehyde chloride**—more accurately cataloged in chemical literature as 2-Fluorobenzal chloride or 1-(dichloromethyl)-2-fluorobenzene (CAS: 320-65-0)[1][2]. By establishing the causality behind its physical behaviors and detailing self-validating experimental workflows, this guide equips researchers with the authoritative data required for safe and effective application.

## Nomenclature and Physical State

The term "**2-Fluorobenzaldehyde chloride**" is an operational synonym reflecting the compound's synthetic origin and destiny. Structurally, the geminal dichloride group ( $-\text{CHCl}_2$ ) acts as the dehydrated, chlorinated equivalent of an aldehyde group ( $-\text{CHO}$ ). Upon hydrolysis, it yields 2-fluorobenzaldehyde[1].

At standard temperature and pressure (STP), 2-fluorobenzal chloride exists as a clear, light yellow liquid[1][3]. Its liquid state at room temperature dictates specific handling and

characterization requirements, particularly regarding its melting and boiling transitions.

## Thermophysical Properties Profile

Because the compound is a liquid at ambient conditions, its melting point inherently lies below 20 °C. While a specific sub-zero melting point for the 2-fluoro derivative is rarely indexed in standard safety data sheets, its unsubstituted structural analog, benzal chloride, exhibits a well-documented melting point of -16 °C[4]. The introduction of an ortho-fluorine atom typically disrupts crystal lattice packing slightly due to steric and stereoelectronic effects, strongly indicating that the melting point of 2-fluorobenzal chloride falls within a similar sub-ambient range (estimated between -10 °C and -25 °C).

Conversely, its boiling point is highly elevated due to the heavy molecular weight and dipole-dipole interactions introduced by the halogens.

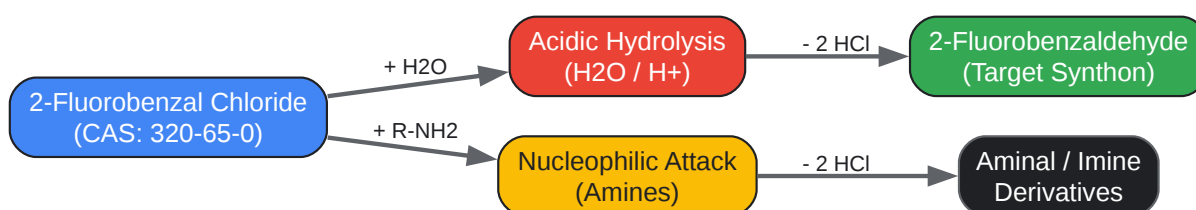
Table 1: Quantitative Thermophysical Data

Property	Value	Reference
Chemical Name	2-Fluorobenzal chloride	[1]
Synonyms	2-Fluorobenzaldehyde chloride, 1-(dichloromethyl)-2-fluorobenzene	[1][2]
CAS Registry Number	320-65-0	[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> Cl <sub>2</sub> F	[1]
Physical State (at 25 °C)	Clear, light yellow liquid	[1][3]
Melting Point	Sub-ambient (Estimated -10 °C to -25 °C)	[1][4]
Boiling Point	224 – 232 °C	[1][3]
Density	1.309 g/cm <sup>3</sup>	[3]
Flash Point	79.2 °C	[2]
Refractive Index	1.526 – 1.528	[3]

## Chemical Reactivity & Mechanistic Utility

The primary utility of 2-fluorobenzal chloride lies in its reactivity as an electrophilic hub. The highly electronegative chlorine atoms withdraw electron density from the benzylic carbon, rendering it highly susceptible to nucleophilic attack.

Causality of Use: Why use the gem-dichloride instead of the direct aldehyde? In multi-step drug synthesis, the aldehyde carbonyl is often too reactive and prone to unwanted side reactions (e.g., aldol condensation or oxidation). The gem-dichloride acts as a "masked" aldehyde that can withstand harsh oxidative or acidic conditions before being intentionally hydrolyzed back to the aldehyde or reacted with amines to form imines.



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Figure 1: Primary synthetic pathways of 2-Fluorobenzal chloride.

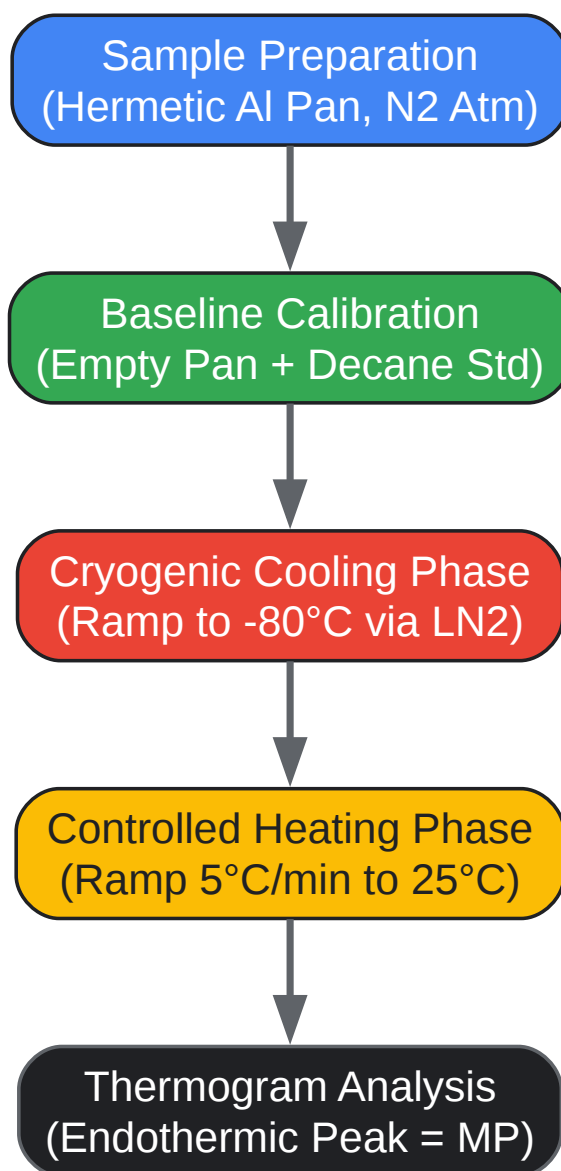
## Experimental Protocol: Sub-Ambient Melting Point Determination

Because 2-fluorobenzal chloride is a supercooled liquid at room temperature, standard capillary melting point apparatuses cannot be used. Differential Scanning Calorimetry (DSC) must be employed.

Self-Validating System Design: To ensure trustworthiness, this protocol integrates an internal validation step using a known sub-ambient standard (n-decane) to calibrate the thermocouple before the unknown sample is analyzed.

## Step-by-Step Methodology:

- Instrument Calibration (Validation Step): Run a baseline calibration of the DSC using an n-decane standard (known melting point:  $-29.7\text{ }^{\circ}\text{C}$ ). This verifies the accuracy of the cryogenic cooling head and thermocouple at sub-zero temperatures.
- Sample Preparation: Operating strictly inside a nitrogen-purged glovebox (to prevent ambient moisture from hydrolyzing the sample into 2-fluorobenzaldehyde), micropipette 5–10 mg of 2-fluorobenzal chloride into an aluminum hermetic pan. Seal the pan with a crimper.
- Cryogenic Cooling Phase: Load the hermetic pan into the DSC cell. Purge the cell with dry  $\text{N}_2$  at 50 mL/min. Rapidly cool the system using a liquid nitrogen cooling accessory (LNCA) from  $25\text{ }^{\circ}\text{C}$  down to  $-80\text{ }^{\circ}\text{C}$  at a rate of  $10\text{ }^{\circ}\text{C}/\text{min}$ .
  - Causality: Rapid cooling prevents premature thermal degradation and forces the liquid into a uniform crystalline solid state.
- Isothermal Hold: Hold the temperature at  $-80\text{ }^{\circ}\text{C}$  for 5 minutes to ensure complete thermal equilibrium.
- Controlled Heating Phase: Ramp the temperature from  $-80\text{ }^{\circ}\text{C}$  to  $25\text{ }^{\circ}\text{C}$  at a controlled rate of  $5\text{ }^{\circ}\text{C}/\text{min}$ .
- Thermogram Analysis: Identify the onset temperature of the primary endothermic peak during the heating phase. The extrapolated onset temperature represents the true melting point of the substance.



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Figure 2: DSC workflow for sub-ambient melting point determination.

## Safety, Handling, and E-E-A-T Principles

2-Fluorobenzal chloride is classified as a severe corrosive and a potent lachrymator[1].

Mechanistic Causality of Hazard: The lachrymatory effect is not merely an irritant response; it is a rapid chemical reaction. When the vapor contacts the aqueous environment of the human eye or respiratory mucous membranes, the geminal dichloride undergoes rapid, exothermic

hydrolysis. This reaction generates localized, concentrated hydrochloric acid (HCl), causing severe chemical burns and forcing the tear reflex[1].

Mandatory Handling Protocols:

- Engineering Controls: Must be handled exclusively within a Class II, Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
- PPE: Full-face respirators equipped with organic vapor/acid gas cartridges (Type A/B) are required if engineering controls are compromised[1]. Nitrile gloves are insufficient for prolonged exposure; Viton® gloves are the industry standard for handling chlorinated benzylic compounds[1].
- Storage: Store under an inert argon or nitrogen atmosphere in a cool, dry environment to prevent gradual hydrolysis and the buildup of pressurized HCl gas inside the container[1].

## References

- Title: SAFETY DATA SHEET - Thermo Fisher Scientific (2-Fluorobenzal chloride)
- Source: chemicalbook.
- Title: 1-(dichloromethyl)
- Source: chemicalbook.

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